molecular formula C18H19N3O2 B3876109 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B3876109
M. Wt: 309.4 g/mol
InChI Key: ISCIGWHDJSYNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic application. BDP is a pyrazolone derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to downregulate the expression of certain oncogenes, making it a potential anticancer agent.
Biochemical and Physiological Effects:
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activity. It has also been shown to inhibit the formation of beta-amyloid plaques, making it a potential therapeutic agent for the treatment of Alzheimer's disease. 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the activity of various enzymes and proteins involved in cellular processes, making it a promising candidate for the development of novel drugs.

Advantages and Limitations for Lab Experiments

4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in laboratory experiments, including its ease of synthesis and its ability to exhibit a wide range of biochemical and physiological effects. However, there are also limitations associated with the use of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential area of research is the development of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Another potential area of research is the elucidation of the exact mechanism of action of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of more effective drugs. Additionally, further studies are needed to fully understand the potential toxic effects of 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol and to develop methods for minimizing its toxicity.

Scientific Research Applications

4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential use in various therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antiviral activity, making it a promising candidate for the treatment of a wide range of diseases. 4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, a hallmark of the disease.

properties

IUPAC Name

(4-benzyl-5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-13-16(11-14-7-4-3-5-8-14)18(2,23)21(20-13)17(22)15-9-6-10-19-12-15/h3-10,12,16,23H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIGWHDJSYNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1CC2=CC=CC=C2)(C)O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
4-benzyl-3,5-dimethyl-1-(3-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazol-5-ol

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